molecular formula C10H4Cl3N3O3 B11056367 4,5-dichloro-2-(5-chloro-2-nitrophenyl)pyridazin-3(2H)-one

4,5-dichloro-2-(5-chloro-2-nitrophenyl)pyridazin-3(2H)-one

Cat. No.: B11056367
M. Wt: 320.5 g/mol
InChI Key: CSNVSZSIVGNIFM-UHFFFAOYSA-N
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Description

4,5-dichloro-2-(5-chloro-2-nitrophenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-(5-chloro-2-nitrophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method might include the nitration of a suitable precursor, followed by chlorination and cyclization reactions. Specific reagents and conditions would depend on the starting materials and desired yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-2-(5-chloro-2-nitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, potassium tert-butoxide

    Oxidation: Potassium permanganate, chromium trioxide

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-(5-chloro-2-nitrophenyl)pyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dichloro-2-phenylpyridazin-3(2H)-one
  • 4,5-dichloro-2-(4-nitrophenyl)pyridazin-3(2H)-one
  • 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one

Uniqueness

4,5-dichloro-2-(5-chloro-2-nitrophenyl)pyridazin-3(2H)-one is unique due to the presence of both nitro and chloro substituents on the phenyl ring, which can influence its reactivity and biological activity. This combination of functional groups might confer specific properties that are not observed in other similar compounds.

Properties

Molecular Formula

C10H4Cl3N3O3

Molecular Weight

320.5 g/mol

IUPAC Name

4,5-dichloro-2-(5-chloro-2-nitrophenyl)pyridazin-3-one

InChI

InChI=1S/C10H4Cl3N3O3/c11-5-1-2-7(16(18)19)8(3-5)15-10(17)9(13)6(12)4-14-15/h1-4H

InChI Key

CSNVSZSIVGNIFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C(=O)C(=C(C=N2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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